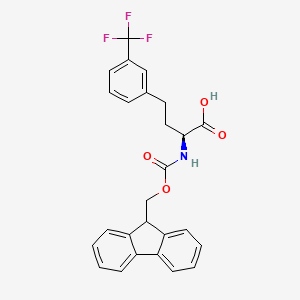

Fmoc-3-trifluoromethyl-L-homophenylalanine

Description

BenchChem offers high-quality Fmoc-3-trifluoromethyl-L-homophenylalanine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Fmoc-3-trifluoromethyl-L-homophenylalanine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-[3-(trifluoromethyl)phenyl]butanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H22F3NO4/c27-26(28,29)17-7-5-6-16(14-17)12-13-23(24(31)32)30-25(33)34-15-22-20-10-3-1-8-18(20)19-9-2-4-11-21(19)22/h1-11,14,22-23H,12-13,15H2,(H,30,33)(H,31,32)/t23-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DARGKBQEWQXUJM-QHCPKHFHSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CCC4=CC(=CC=C4)C(F)(F)F)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CCC4=CC(=CC=C4)C(F)(F)F)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H22F3NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

469.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Introduction: The Strategic Value of Fluorinated Amino Acids in Peptide Science

An In-Depth Technical Guide to the Synthesis and Characterization of Fmoc-3-trifluoromethyl-L-homophenylalanine

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery and materials science, peptides represent a class of therapeutics and functional molecules with unparalleled specificity and biological activity. The strategic incorporation of non-canonical amino acids is a cornerstone of advanced peptide design, enabling the fine-tuning of pharmacological and physicochemical properties. Among these, fluorinated amino acids have garnered significant attention. The introduction of fluorine, particularly the trifluoromethyl (CF₃) group, can profoundly enhance a peptide's metabolic stability, lipophilicity, and binding affinity to biological targets.[1][2]

The trifluoromethyl group is a powerful bioisostere for other chemical moieties and its strong electron-withdrawing nature can alter the electronic properties of the amino acid side chain, influencing molecular interactions.[2][3] Fmoc-3-trifluoromethyl-L-homophenylalanine is a specialized building block that combines the utility of the fluorenylmethoxycarbonyl (Fmoc) protecting group for solid-phase peptide synthesis (SPPS) with the unique attributes of a trifluoromethylated homophenylalanine core.[4][5][6][7] This guide provides a comprehensive overview of the synthesis, purification, characterization, and applications of this high-value compound.

Proposed Synthesis Pathway

A plausible approach for the core amino acid synthesis involves an asymmetric Friedel-Crafts reaction, a powerful method for forming carbon-carbon bonds on aromatic rings.[8] This is followed by a well-established Fmoc protection reaction.

Caption: Proposed synthetic workflow for Fmoc-3-trifluoromethyl-L-homophenylalanine.

Experimental Protocol: Synthesis

Part 1: Synthesis of 3-(trifluoromethyl)-L-homophenylalanine (Proposed)

This protocol is a conceptual outline based on established chemical principles for analogous compounds, such as those derived from aspartic acid.[8] Optimization would be required.

-

Acylation: An N-protected L-aspartic anhydride (e.g., N-phthaloyl-L-aspartic anhydride) is reacted with 3-bromobenzotrifluoride under Friedel-Crafts conditions (e.g., using a Lewis acid catalyst like AlCl₃) to acylate the aromatic ring.

-

Reduction: The resulting keto group is reduced to a methylene group. This can be achieved through methods such as a Clemmensen or Wolff-Kishner reduction, or more mildly through catalytic hydrogenation.

-

Deprotection: The N-protecting group (e.g., phthaloyl) is removed under standard conditions (e.g., using hydrazine) to yield the free amino acid, 3-(trifluoromethyl)-L-homophenylalanine.

-

Purification: The crude amino acid is purified, typically by recrystallization or ion-exchange chromatography, to yield the pure L-enantiomer.

Part 2: Fmoc-Protection of 3-(trifluoromethyl)-L-homophenylalanine

This is a standard and widely used procedure for protecting the alpha-amino group of an amino acid.[9]

-

Dissolution: Dissolve 1.0 equivalent of 3-(trifluoromethyl)-L-homophenylalanine in a 10% aqueous sodium bicarbonate (NaHCO₃) solution.

-

Addition of Fmoc Reagent: To the stirred solution, add 1.05 equivalents of N-(9-Fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu) dissolved in a minimal amount of 1,4-dioxane.

-

Reaction: Allow the reaction to stir at room temperature overnight. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, dilute the mixture with water and wash with diethyl ether to remove any unreacted Fmoc-OSu and other non-polar impurities.

-

Acidification: Cool the aqueous layer in an ice bath and acidify to pH ~2 with 1M HCl. A white precipitate of the Fmoc-protected amino acid will form.

-

Isolation: Collect the precipitate by vacuum filtration, wash thoroughly with cold water, and then with a small amount of cold diethyl ether or hexane to aid in drying.

-

Drying: Dry the product under vacuum to yield the final Fmoc-3-trifluoromethyl-L-homophenylalanine as a white to off-white powder. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water).[9]

Physicochemical Properties and Data

The following table summarizes the expected physicochemical properties. Data is estimated based on structurally similar compounds, such as Fmoc-3-trifluoromethyl-L-phenylalanine and Fmoc-3-trifluoromethyl-L-β-homophenylalanine.[5][6][10]

| Property | Expected Value | Reference Compound(s) |

| Molecular Formula | C₂₆H₂₂F₃NO₄ | C₂₅H₂₀F₃NO₄[5][10], C₂₆H₂₂F₃NO₄[6] |

| Molecular Weight | 469.46 g/mol | 455.43 g/mol [5][10], 469.46 g/mol [6] |

| Appearance | White to off-white powder | White to off-white powder[5][6] |

| Purity (Typical) | ≥ 98% (HPLC) | ≥ 98% (HPLC)[5][10] |

| Melting Point | ~145 - 155 °C | 126 - 145 °C[5], 149 - 155 °C[6] |

| Optical Rotation | [α]²⁰/D ≈ -20 to -30° (c=1 in DMF) | [α]²⁰/D = -34 ± 2°[5], [α]²⁵/D = -24 ± 2°[6] |

| Storage Conditions | 2 - 8 °C, protect from light and moisture | 0 - 8 °C[5][6] |

Comprehensive Characterization and Quality Control

Rigorous analytical characterization is essential to confirm the identity, purity, and stereochemical integrity of the synthesized Fmoc-3-trifluoromethyl-L-homophenylalanine. A multi-technique approach is required for a self-validating system of quality control.

Caption: Analytical workflow for the characterization of the final product.

Protocol 1: Purity Determination by RP-HPLC

-

System Preparation: Use a C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase:

-

Solvent A: 0.1% Trifluoroacetic acid (TFA) in Water.

-

Solvent B: 0.1% TFA in Acetonitrile.

-

-

Gradient: A linear gradient from 30% B to 95% B over 20 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at 254 nm and 265 nm (for the Fmoc group).[9]

-

Sample Preparation: Dissolve the sample in a 50:50 mixture of Acetonitrile/Water.

-

Analysis: Inject the sample and integrate the peak areas. Purity is calculated as the percentage of the main peak area relative to the total peak area. A purity of ≥98% is standard for use in SPPS.[5][10]

Protocol 2: Enantiomeric Purity by Chiral HPLC

The confirmation of enantiomeric purity is critical. The presence of the D-enantiomer can lead to undesired side products and affect the biological activity of the final peptide.

-

System Preparation: Use a polysaccharide-based chiral stationary phase (CSP), such as an amylose or cellulose derivative column (e.g., Chiralpak® AD-H or Chiralcel® OD-H).[11][12]

-

Mobile Phase (Isocratic): A mixture of n-Hexane and Isopropanol (e.g., 90:10 v/v) is a common starting point for normal-phase chiral separations. The exact ratio must be optimized to achieve baseline separation (Resolution Rₛ ≥ 1.5).[11]

-

Flow Rate: 0.5 - 1.0 mL/min.

-

Detection: UV detection at 254 nm.

-

Sample Preparation: Dissolve the sample in the mobile phase.

-

Analysis: Inject a racemic standard (if available) to determine the retention times of both the L- and D-enantiomers. Inject the synthesized sample and integrate the peaks. The enantiomeric excess (e.e.) is calculated to ensure it meets the required specification (typically >99%).

Spectroscopic Characterization

-

Mass Spectrometry (MS): Electrospray ionization (ESI-MS) should be used to confirm the molecular weight of the compound. The observed mass should correspond to the calculated mass of C₂₆H₂₂F₃NO₄ (469.46).

-

NMR Spectroscopy:

-

¹H and ¹³C NMR: These spectra will confirm the overall structure, showing characteristic peaks for the aromatic protons of the fluorenyl and trifluoromethylphenyl groups, the aliphatic protons of the homophenylalanine backbone, and the carbonyl carbons.[13]

-

¹⁹F NMR: This is a crucial and unambiguous method to confirm the presence and electronic environment of the trifluoromethyl group. A single, sharp signal is expected, and its chemical shift provides valuable structural information.[3][14]

-

Applications in Peptide Chemistry and Drug Development

Fmoc-3-trifluoromethyl-L-homophenylalanine is not merely a structural variant but a functional tool for medicinal chemists.

-

Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the trifluoromethyl group highly resistant to metabolic degradation by cytochrome P450 enzymes.[2] Incorporating this amino acid can protect adjacent peptide bonds and increase the in vivo half-life of a peptide therapeutic.

-

Modulation of Lipophilicity: The CF₃ group significantly increases the lipophilicity of the amino acid side chain (Hansch-Leo parameter π ≈ 0.88), which can improve cell membrane permeability and facilitate passage across biological barriers like the blood-brain barrier.[2][3]

-

Improved Binding Affinity: The size and electronegativity of the CF₃ group can lead to enhanced hydrophobic and electrostatic interactions with protein targets, potentially increasing the potency and selectivity of a peptide-based drug.[1][2]

-

¹⁹F NMR Structural Probes: As ¹⁹F has a spin of ½ and high sensitivity, peptides containing this amino acid can be studied using ¹⁹F NMR to probe protein-protein interactions, conformational changes, and binding events without interference from other biological signals.[3][14]

Conclusion

Fmoc-3-trifluoromethyl-L-homophenylalanine stands as a premier building block for the synthesis of advanced peptides. Its rational design combines the robust Fmoc strategy for SPPS with the powerful physicochemical advantages conferred by the trifluoromethyl group. While its synthesis requires specialized, multi-step procedures, the resulting compound provides researchers and drug developers with a valuable tool to engineer peptides with enhanced stability, potency, and novel pharmacological profiles. The rigorous characterization outlined in this guide ensures the high quality and stereochemical purity required for its successful application in cutting-edge scientific research.

References

-

Cuyckens, F., & Abdel-Sayed, N. (2023). Trifluoromethylthiolation of Tryptophan and Tyrosine Derivatives: A Tool for Enhancing the Local Hydrophobicity of Peptides. The Journal of Organic Chemistry. Available at: [Link]

-

Billard, T. (2023). Trifluoromethylthiolation of Tryptophan and Tyrosine Derivatives: A Tool for Enhancing the Local Hydrophobicity of Peptides. ACS Publications. Available at: [Link]

-

Gutheil, W. G., & Xu, Q. (2002). N-to-C solid-phase peptide and peptide trifluoromethylketone synthesis using amino acid tert-butyl esters. Chemical & Pharmaceutical Bulletin, 50(5), 688-691. Available at: [Link]

-

Anaspec. (n.d.). Fmoc-L-homophenylalanine - 5 g. Retrieved March 7, 2024, from [Link]

-

Taylor & Francis Online. (n.d.). Trifluoromethyl group – Knowledge and References. Retrieved March 7, 2024, from [Link]

-

D'Elios, M. M., et al. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI. Available at: [Link]

-

Kumar, P., et al. (2025). Positional Fluorination of Fmoc-Phenylalanine Modulates Hydrogel Structure and Antibacterial Activity. ACS Publications. Available at: [Link]

-

PubChem. (n.d.). Fmoc-3-fluoro-5-methyl-L-homophenylalanine. Retrieved March 7, 2024, from [Link]

-

Aapptec Peptides. (n.d.). Fmoc-HPhe-OH, N-Fmoc-L-homophenylalanine; CAS 132684-59-4. Retrieved March 7, 2024, from [Link]

-

Al-Harrasi, A., et al. (2020). Fluorinated phenylalanines: synthesis and pharmaceutical applications. Beilstein Journal of Organic Chemistry, 16, 91-125. Available at: [Link]

- Google Patents. (n.d.). CN103373940B - Novel process for synthesizing N-FMOC-amino acid crude product of non-active side chain.

-

Cusabio. (n.d.). Fmoc-3-trifluoromethyl-D-homophenylalanine. Retrieved March 7, 2024, from [Link]

-

Phenomenex. (n.d.). Chiral HPLC Separations. Retrieved March 7, 2024, from [Link]

-

Romero-González, R., et al. (2022). Enzymatic synthesis of mono- and trifluorinated alanine enantiomers expands the scope of fluorine biocatalysis. Communications Chemistry. Available at: [Link]

-

ResearchGate. (n.d.). Spectroscopic signatures of an Fmoc-tetrapeptide, Fmoc and fluorene. Retrieved March 7, 2024, from [Link]

-

ACS Publications. (2026). Journal of the American Chemical Society Vol. 148 No. 7. Retrieved March 7, 2024, from [Link]

-

AVESİS. (n.d.). Separation of the enantiomers of underivatized amino acids by using serially connected dual column high-performance liquid chromatography. Retrieved March 7, 2024, from [Link]

-

ResearchGate. (n.d.). The synthesis of L-(+)-homophenylalanine hydrochloride. Retrieved March 7, 2024, from [Link]

Sources

- 1. taylorandfrancis.com [taylorandfrancis.com]

- 2. mdpi.com [mdpi.com]

- 3. Trifluoromethylthiolation of Tryptophan and Tyrosine Derivatives: A Tool for Enhancing the Local Hydrophobicity of Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chemimpex.com [chemimpex.com]

- 5. chemimpex.com [chemimpex.com]

- 6. chemimpex.com [chemimpex.com]

- 7. chempep.com [chempep.com]

- 8. researchgate.net [researchgate.net]

- 9. CN103373940B - Novel process for synthesizing N-FMOC-amino acid crude product of non-active side chain - Google Patents [patents.google.com]

- 10. Fmoc-Phe(3-CF3)-OH = 98.0 HPLC 205526-27-8 [sigmaaldrich.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. phx.phenomenex.com [phx.phenomenex.com]

- 13. researchgate.net [researchgate.net]

- 14. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to Fluorinated Amino Acids in Peptide Design

This guide provides researchers, scientists, and drug development professionals with a comprehensive understanding of the strategic incorporation of fluorinated amino acids into peptide structures to enhance their therapeutic potential. We will explore the fundamental properties of fluorine, the synthesis of fluorinated amino acids, and their profound impact on peptide conformation, stability, and biological activity.

The Unique Advantage of Fluorine in Peptide Chemistry

Fluorine, the most electronegative element, possesses a unique combination of properties that make it a powerful tool in peptide design. Its small size, similar to that of a hydrogen atom, allows for its introduction into a peptide sequence with minimal steric disruption.[1][2] However, the strong carbon-fluorine bond and the high electronegativity of fluorine impart significant changes to the electronic properties of the amino acid side chain.[3] This can lead to a cascade of beneficial effects, including:

-

Enhanced Thermal and Chemical Stability: The incorporation of fluorinated amino acids can significantly increase the stability of peptides against heat and chemical degradation.[1][]

-

Increased Hydrophobicity: Fluorination generally increases the hydrophobicity of an amino acid side chain, which can influence protein folding, stability, and interactions with biological membranes.[3][5]

-

Modulation of pKa: The electron-withdrawing nature of fluorine can alter the acidity (pKa) of nearby functional groups, influencing electrostatic interactions and binding affinities.

-

Conformational Control: Strategic placement of fluorine can restrict the conformational freedom of amino acid side chains and the peptide backbone, leading to more defined secondary and tertiary structures.[6]

-

Improved Proteolytic Resistance: While not a universal rule, fluorination can enhance a peptide's resistance to degradation by proteases, a critical factor for improving bioavailability.[7][8][9]

-

Enhanced Binding Affinity: Fluorine can participate in favorable interactions within a receptor's binding pocket, including hydrophobic and dipolar interactions, leading to increased binding affinity.[10]

-

19F NMR Probe: The presence of the 19F nucleus provides a sensitive and background-free spectroscopic handle for studying peptide conformation, dynamics, and interactions with other molecules.[11][12]

It is crucial to understand that the effects of fluorination are highly context-dependent, relying on the specific amino acid, the position of fluorination within the side chain, and its location within the peptide sequence.[3][7]

Synthesis of Fluorinated Amino Acids: Building the Blocks for Innovation

The accessibility of a diverse range of fluorinated amino acids is fundamental to their application in peptide design. Significant advancements in synthetic organic chemistry have provided robust methods for their preparation.[11][13][14] Synthetic strategies can be broadly categorized into two main approaches:

-

De Novo Synthesis from Fluorinated Precursors: This involves building the amino acid scaffold from smaller, readily available fluorinated starting materials. Common methods include the use of fluorinated imines, Michael additions to fluorinated acrylates, and Reformatsky or Mannich-type reactions with fluorinated substrates.[15][16]

-

Direct Fluorination of Amino Acid Precursors: This "late-stage" fluorination approach involves the selective introduction of fluorine into an existing amino acid derivative. This is particularly valuable for modifying complex amino acids or for the synthesis of radiolabeled compounds.[15]

The choice of synthetic route depends on the desired fluorinated amino acid, the position of the fluorine atom(s), and the required stereochemistry.

The Profound Impact of Fluorination on Peptide Structure and Stability

The introduction of fluorine can dramatically influence the three-dimensional structure and overall stability of a peptide. These effects are a direct consequence of the unique properties of the fluorine atom.

Conformational Control: A Molecular "Tailor"

Fluorine's strong stereoelectronic effects can be harnessed to control the conformation of both the amino acid side chain and the peptide backbone.[6] This is particularly evident in the case of fluorinated prolines, where the position and stereochemistry of the fluorine atom can strongly bias the cis/trans isomerization of the preceding peptide bond.[6][17] This level of conformational control is invaluable for stabilizing specific secondary structures like β-turns and α-helices, which are often critical for biological activity.[6]

Enhancing Stability: The "Fluorous Effect" and Beyond

The increased hydrophobicity imparted by fluorination often leads to enhanced peptide stability through a phenomenon sometimes referred to as the "fluorous effect".[1] Highly fluorinated side chains tend to segregate from the aqueous environment, promoting the burial of these residues within the hydrophobic core of a folded peptide or protein.[1] This can lead to:

-

Increased Thermal Stability: Fluorinated peptides often exhibit higher melting temperatures, indicating a greater resistance to thermal denaturation.[1][]

-

Enhanced Chemical Stability: The strong C-F bond contributes to the overall chemical robustness of the peptide.

The stabilizing effect is not solely due to hydrophobicity. The unique electronic properties of fluorine can also contribute to stabilizing intramolecular interactions.

Proteolytic Resistance: A Complex but Critical Advantage

A major hurdle in the development of peptide-based therapeutics is their rapid degradation by proteases in the body.[7][9] The incorporation of fluorinated amino acids can enhance proteolytic stability, but the outcome is not always predictable.[7][8] The effect depends on several factors:

-

The specific protease: Different enzymes have different substrate specificities.

-

Position of the fluorinated residue: Placement near the cleavage site is often most effective.

-

The degree of fluorination: Sterically demanding, highly fluorinated side chains can be more effective at blocking protease access.[8]

A systematic study is often required to determine the optimal placement and type of fluorinated amino acid for maximizing proteolytic resistance.[7]

Designing for Function: Applications in Drug Discovery

The ability to fine-tune the properties of peptides through fluorination has made it a valuable strategy in drug discovery.[13][18][19]

Enhancing Binding Affinity and Selectivity

Fluorination can enhance the binding of a peptide to its biological target through several mechanisms:

-

Hydrophobic Interactions: The increased hydrophobicity of a fluorinated side chain can lead to more favorable interactions within a hydrophobic binding pocket.[10]

-

Dipolar Interactions: The polar C-F bond can participate in beneficial dipolar interactions with the target protein.[10]

-

Conformational Pre-organization: By stabilizing the bioactive conformation of the peptide, fluorination can reduce the entropic penalty of binding, leading to higher affinity.[6]

Improving Pharmacokinetic Properties

Beyond proteolytic stability, fluorination can also improve other pharmacokinetic properties of peptides. The increased lipophilicity can enhance membrane permeability and absorption.[6] For example, introducing fluorinated amino acids into glucagon-like peptide-1 (GLP-1) analogues has been shown to improve their metabolic stability and circulatory half-life.[3][20]

Experimental Workflows and Protocols

The successful application of fluorinated amino acids in peptide design relies on robust experimental methodologies.

Solid-Phase Peptide Synthesis (SPPS) of Fluorinated Peptides

Standard Fmoc-based SPPS protocols can often be adapted for the incorporation of fluorinated amino acids.[21] However, some challenges may arise:

-

Coupling Efficiency: The electronegativity of fluorine can sometimes reduce the reactivity of the amino group, leading to lower coupling yields.[13] Careful selection of coupling reagents and extended reaction times may be necessary.

-

Solubility: Highly fluorinated peptides may exhibit poor solubility in standard SPPS solvents.

A General Protocol for Fmoc-SPPS of a Fluorinated Peptide:

-

Resin Swelling: Swell the appropriate solid support (e.g., Rink Amide resin) in a suitable solvent like N,N-dimethylformamide (DMF).

-

Fmoc Deprotection: Remove the Fmoc protecting group from the resin using a solution of 20% piperidine in DMF.

-

Amino Acid Coupling:

-

Pre-activate the Fmoc-protected fluorinated amino acid (3-5 equivalents) with a coupling reagent (e.g., HBTU, HATU) and a base (e.g., DIPEA) in DMF.

-

Add the activated amino acid solution to the resin and allow it to react for 1-4 hours.

-

Monitor the coupling reaction using a qualitative test (e.g., Kaiser test).

-

-

Capping (Optional): Acetylate any unreacted amino groups using acetic anhydride to prevent the formation of deletion sequences.

-

Wash: Thoroughly wash the resin with DMF and other solvents (e.g., dichloromethane) to remove excess reagents and byproducts.

-

Repeat: Repeat steps 2-5 for each subsequent amino acid in the sequence.

-

Cleavage and Deprotection: Cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail (e.g., TFA/TIS/water).

-

Purification and Analysis: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC) and characterize it by mass spectrometry.

Analysis of Proteolytic Stability

A common method to assess the proteolytic stability of a fluorinated peptide is to incubate it with a specific protease or in human blood plasma and monitor its degradation over time.[7][9]

Protocol for a Protease Stability Assay:

-

Peptide Solution: Prepare a stock solution of the fluorinated peptide and a non-fluorinated control peptide in a suitable buffer.

-

Enzyme Solution: Prepare a solution of the desired protease (e.g., trypsin, chymotrypsin) in the same buffer.

-

Incubation: Mix the peptide and enzyme solutions and incubate at a controlled temperature (e.g., 37°C).

-

Time Points: At various time points, withdraw aliquots from the reaction mixture.

-

Quenching: Stop the enzymatic reaction by adding a quenching agent (e.g., trifluoroacetic acid).

-

Analysis: Analyze the samples by RP-HPLC to quantify the amount of remaining intact peptide.

-

Data Analysis: Plot the percentage of remaining peptide versus time to determine the degradation rate and half-life.

Visualizing the Concepts

Visual aids are essential for understanding the complex relationships in peptide design.

Caption: Key properties of fluorine and their influence on peptide design.

Caption: A workflow for the rational design of fluorinated peptides.

Data Summary

Table 1: Physicochemical Properties of Selected Fluorinated Amino Acids Compared to their Natural Counterparts.

| Amino Acid | Structure | Hydrophobicity (LogP) | pKa (Side Chain) |

| Leucine | CH3CH(CH3)CH2CH(NH2)COOH | 1.7 | N/A |

| Hexafluoroleucine | (CF3)2CHCH2CH(NH2)COOH | ~3.5 | N/A |

| Phenylalanine | C6H5CH2CH(NH2)COOH | 1.79 | N/A |

| 4-F-Phenylalanine | FC6H4CH2CH(NH2)COOH | 1.94 | N/A |

| Proline | C4H7N(COOH)H | -0.6 | N/A |

| 4(R)-F-Proline | C4H6FN(COOH)H | -0.4 | N/A |

Note: LogP values are estimations and can vary based on the calculation method.

Conclusion

The strategic incorporation of fluorinated amino acids represents a powerful and versatile approach to peptide design. By leveraging the unique properties of fluorine, researchers can overcome many of the inherent limitations of natural peptides, paving the way for the development of more stable, potent, and bioavailable therapeutic agents. A thorough understanding of the principles outlined in this guide will enable scientists to rationally design and synthesize novel fluorinated peptides with enhanced therapeutic potential.

References

-

Asante, V., Mortier, J., Wolber, G., & Koksch, B. (2014). Impact of fluorination on proteolytic stability of peptides: a case study with α-chymotrypsin and pepsin. Amino Acids, 46(12), 2733–2744. [Link]

-

Gardiner, J. (2023). Tinker, Tailor, Soldier, Spy: The Diverse Roles That Fluorine Can Play within Amino Acid Side Chains. Molecules, 28(17), 6192. [Link]

-

Wang, F., Zhu, C., & Wang, Q. (2023). Recent advances in the synthesis of fluorinated amino acids and peptides. Organic & Biomolecular Chemistry, 21(5), 939-953. [Link]

-

Sharkey, M., & Tevere, V. J. (2025). Utility of fluorinated α-amino acids in development of therapeutic peptides. Expert Opinion on Drug Discovery, 20(12), 1435-1450. [Link]

-

Huhmann, S., & Koksch, B. (2018). Fine‐Tuning the Proteolytic Stability of Peptides with Fluorinated Amino Acids. European Journal of Organic Chemistry, 2018(27-28), 3667-3679. [Link]

-

Salwiczek, M., Nyakatura, E. K., Gerling, U. I. M., Ye, S., & Koksch, B. (2007). Antimicrobial Activity and Protease Stability of Peptides Containing Fluorinated Amino Acids. Journal of the American Chemical Society, 129(49), 15158–15167. [Link]

-

Brittain, W. D. G., Lloyd, C. M., & Cobb, S. L. (2020). Synthesis of complex unnatural fluorine-containing amino acids. Journal of Fluorine Chemistry, 239, 109630. [Link]

-

Hohmann, T., Chowdhary, S., Er, J., Dreyhsig, G. H., & Koksch, B. (2023). Introducing Aliphatic Fluoropeptides: Perspectives on Folding Properties, Membrane Partition and Proteolytic Stability. Chemistry – A European Journal, 29(12), e202203860. [Link]

-

Qiu, X.-L., & Qing, F.-L. (2015). Recent Advances in the Synthesis of Fluorinated Amino Acids. Synthesis, 47(15), 2207-2216. [Link]

-

Mykhailiuk, P. K. (2020). Applications of fluorine-containing amino acids for drug design. Future Medicinal Chemistry, 12(3), 215-231. [Link]

-

Asante, V., Mortier, J., Schlüter, H., & Koksch, B. (2013). Impact of fluorination on proteolytic stability of peptides in human blood plasma. Bioorganic & Medicinal Chemistry, 21(12), 3562-3566. [Link]

-

Tressler, C. M., & Zondlo, N. J. (2014). Solid phase synthesis of peptides containing backbone-fluorinated amino acids. Organic & Biomolecular Chemistry, 12(35), 6831-6843. [Link]

-

Sharkey, M., & Tevere, V. J. (2025). Utility of fluorinated α-amino acids in development of therapeutic peptides. Expert Opinion on Drug Discovery, 20(12), 1435-1450. [Link]

-

Borthakur, S., & Sharma, A. (2015). Fluorinated Aromatic Amino Acids and its Therapeutic Applications. Journal of Developing Drugs, 4(4). [Link]

-

Sharkey, M., & Tevere, V. J. (2025). Utilization of fluorinated α-amino acids in small molecule drug design. Expert Opinion on Drug Discovery, 20(11), 1279-1295. [Link]

-

Chim, N., & Tirrell, D. A. (2011). Influence of Selective Fluorination on the Biological Activity and Proteolytic Stability of Glucagon-like Peptide-1. Journal of the American Chemical Society, 133(47), 19054–19057. [Link]

-

Soloshonok, V. A., & Sorochinsky, A. E. (2009). Synthesis of Fluorinated β-Amino Acids. Current Organic Chemistry, 13(1), 43-66. [Link]

-

Bond, A. P., & Powner, M. W. (2024). Fluorinated Tags to Study Protein Conformation and Interactions Using 19F NMR. Chemistry – A European Journal, 30(35), e202400329. [Link]

-

Sharkey, M., & Tevere, V. J. (2025). Utilization of fluorinated α-amino acids in small molecule drug design. Figshare. [Link]

-

Sharkey, M., & Tevere, V. J. (2025). Utility of fluorinated α-amino acids in development of therapeutic peptides. Taylor & Francis Online. [Link]

-

Hicks, M. R., & Tyrrell, D. A. (2014). Biosynthetic Incorporation of Fluorinated Amino Acids into Peptides and Proteins. Australian Journal of Chemistry, 67(10), 1337-1346. [Link]

-

Boche, C., & Koksch, B. (2019). Approaches to Obtaining Fluorinated α-Amino Acids. Chemical Reviews, 119(19), 10753-10803. [Link]

-

Brega, V., & Contessotto, T. (2022). Fluorinated Protein and Peptide Materials for Biomedical Applications. International Journal of Molecular Sciences, 23(19), 11576. [Link]

-

Jäger, E., & Koksch, B. (2025). Fluorine-containing macrocyclic peptides and peptidomimetics. Organic Chemistry Frontiers, 12(10), 2631-2646. [Link]

-

Brega, V., & Contessotto, T. (2022). Fluorinated Protein and Peptide Materials for Biomedical Applications. PMC. [Link]

-

University of Wisconsin-Madison. (n.d.). Fluorine labeling of proteins for NMR studies. [Link]

-

University of Southampton. (n.d.). Investigation of fluorinated prolines by NMR spectroscopy. [Link]

-

Cobb, S. L. (2018). Fluorinated Prolines as Conformational Tools and Reporters for Peptide and Protein Chemistry. Biochemistry, 57(42), 6023–6033. [Link]

-

Basak, T., & Bundy, B. C. (2023). Design of Highly Fluorinated Peptides for Cell-based 19F NMR. Bioconjugate Chemistry, 34(9), 1629–1639. [Link]

-

Basak, T., & Bundy, B. C. (2023). Design of Highly Fluorinated Peptides for Cell-based 19F NMR. Bioconjugate Chemistry, 34(9), 1629–1639. [Link]

-

Gardiner, J. (2023). Tinker, Tailor, Soldier, Spy: The Diverse Roles That Fluorine Can Play within Amino Acid Side Chains. MDPI. [Link]

-

Brigaud, T. (n.d.). Fluorinated Peptides. CY Cergy Paris Université. [Link]

-

Welsh, W. J., & Jjes, H. (2010). Fluoroolefins as peptide mimetics. 2. A computational study of the conformational ramifications of peptide bond replacement. Journal of Computational Chemistry, 31(2), 333-344. [Link]

-

Koksch, B. (2020). Fluorinated Amino Acids in Peptide and Protein Assembly. ResearchGate. [Link]

-

Wuest, F., & Sutcliffe, J. L. (2016). Solid-Phase Synthesis and Fluorine-18 Radiolabeling of CycloRGDyK. Organic & Biomolecular Chemistry, 14(37), 8659–8663. [Link]

-

Welsh, W. J., & Jjes, H. (2006). Fluoroolefins as Peptide Mimetics: A Computational Study of Structure, Charge Distribution, Hydration, and Hydrogen Bonding. The Journal of Physical Chemistry A, 110(40), 11579–11590. [Link]

-

Fields, G. B. (2025). Solid Phase Peptide Synthesis. ResearchGate. [Link]

-

Söldner, C. A., & Riniker, S. (2024). Fluorinated Protein–Ligand Complexes: A Computational Perspective. Journal of Chemical Information and Modeling, 64(13), 4219–4231. [Link]

-

Brega, V., & Contessotto, T. (2022). Fluorinated Protein and Peptide Materials for Biomedical Applications. ResearchGate. [Link]

-

Huhmann, S., & Koksch, B. (2020). Rational Design of Amphiphilic Fluorinated Peptides: Evaluation of Self-Assembly Properties and Hydrogel Formation. ChemRxiv. [Link]

-

Piras, M., & Fais, A. (2016). Solid-Phase Synthesis of Gly-Ψ[CH(CF3)NH]-Peptides. The Journal of Organic Chemistry, 81(13), 5456–5467. [Link]

Sources

- 1. Marsh Lab - Fluorinated Peptides [sites.google.com]

- 2. walshmedicalmedia.com [walshmedicalmedia.com]

- 3. tandfonline.com [tandfonline.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Tinker, Tailor, Soldier, Spy: The Diverse Roles That Fluorine Can Play within Amino Acid Side Chains - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Impact of fluorination on proteolytic stability of peptides: a case study with α-chymotrypsin and pepsin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Fine-Tuning the Proteolytic Stability of Peptides with Fluorinated Amino Acids • Koksch Group • Department of Biology, Chemistry, Pharmacy [bcp.fu-berlin.de]

- 9. Impact of fluorination on proteolytic stability of peptides in human blood plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Synthesis of complex unnatural fluorine-containing amino acids - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Fluorine labeling of proteins for NMR studies – Bio-NMR Core [bionmr.cores.ucla.edu]

- 13. Utility of fluorinated α-amino acids in development of therapeutic peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Recent advances in the synthesis of fluorinated amino acids and peptides - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 16. thieme-connect.com [thieme-connect.com]

- 17. pubs.acs.org [pubs.acs.org]

- 18. Applications of fluorine-containing amino acids for drug design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Influence of Selective Fluorination on the Biological Activity and Proteolytic Stability of Glucagon-like Peptide-1 - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Solid phase synthesis of peptides containing backbone-fluorinated amino acids - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

A Technical Guide to the Application of Fmoc-3-trifluoromethyl-L-homophenylalanine in Novel Peptide Therapeutics

Executive Summary

The landscape of drug discovery is increasingly turning towards peptide therapeutics, prized for their high specificity and potency.[1][2] However, native peptides often suffer from significant limitations, primarily rapid proteolytic degradation and poor bioavailability, which curtail their clinical utility. The strategic incorporation of non-natural amino acids represents a cornerstone of modern peptide chemistry, offering a robust solution to these challenges. This guide provides an in-depth technical overview of Fmoc-3-trifluoromethyl-L-homophenylalanine, a uniquely engineered building block designed to enhance the therapeutic properties of novel peptides. We will explore the mechanistic rationale for its use, its physicochemical characteristics, and provide a detailed, field-proven protocol for its seamless integration into peptide sequences via Solid-Phase Peptide Synthesis (SPPS). This document is intended for researchers, chemists, and drug development professionals seeking to leverage advanced amino acid derivatives to engineer next-generation peptide drugs with superior stability and efficacy.

The Strategic Advantage of Fluorination in Peptide Drug Design

The development of a successful peptide therapeutic hinges on overcoming its inherent instability within a biological environment. The trifluoromethyl (CF3) group is a powerful tool in medicinal chemistry for precisely this reason.[3] Its introduction into a peptide backbone is not a trivial modification; it is a strategic decision rooted in established chemical principles.

-

Enhanced Metabolic Stability: The CF3 group is exceptionally bulky and electron-withdrawing. When positioned on the phenyl ring of homophenylalanine, it acts as a steric and electronic shield. This "metabolic shielding" can significantly hinder the approach and catalytic action of proteolytic enzymes that would otherwise cleave the peptide backbone, thereby extending the peptide's in vivo half-life.[4][5]

-

Modulation of Physicochemical Properties: Fluorine is highly electronegative, and the CF3 group substantially increases the lipophilicity of the amino acid side chain.[3] This enhanced lipophilicity can improve the peptide's ability to cross cellular membranes and interact with hydrophobic pockets in target receptors, potentially increasing both bioavailability and binding affinity.[3]

-

Induction of Favorable Conformations: The presence of a trifluoromethyl group can influence the local conformation of the peptide backbone, promoting secondary structures like helices or turns that may be more favorable for receptor binding or less susceptible to proteolysis.[6]

The homophenylalanine scaffold itself, with its additional methylene group compared to phenylalanine, further contributes to conformational rigidity and steric hindrance, complementing the effects of the trifluoromethyl moiety.

Physicochemical Profile of Fmoc-3-trifluoromethyl-L-homophenylalanine

A thorough understanding of the building block's properties is critical for its effective use. Fmoc-3-trifluoromethyl-L-homophenylalanine is supplied as a stable, Fmoc-protected derivative ready for direct use in standard automated or manual peptide synthesis.

Caption: Chemical structure of Fmoc-3-trifluoromethyl-L-homophenylalanine.

Table 1: Key Physicochemical Properties

| Property | Value | Source |

| Synonyms | Fmoc-L-HomoPhe(3-CF3)-OH, Fmoc-(S)-3-amino-4-(3-trifluoromethylphenyl)butyric acid | [7] |

| Molecular Formula | C26H22F3NO4 | [7] |

| Molecular Weight | 469.46 g/mol | [7] |

| Appearance | White powder | [7] |

| Purity (HPLC) | ≥ 99% | [7] |

| Melting Point | 149 - 155 °C | [7] |

| Optical Rotation | [a]D25 = -24 ± 2º (c=1 in DMF) | [7] |

| Storage Conditions | 0 - 8 °C, protect from moisture | [7] |

Mechanism of Action: Enhancing Therapeutic Potential

The incorporation of 3-trifluoromethyl-L-homophenylalanine into a peptide chain imparts its beneficial properties through distinct, synergistic mechanisms that enhance overall therapeutic performance.

Caption: How 3-CF3-Hphe enhances peptide therapeutic properties.

The trifluoromethyl group acts as a "Teflon shield" against enzymatic degradation while simultaneously improving the peptide's interaction with its biological target. This dual-action enhancement is a primary driver for its use in designing peptides with improved pharmacokinetic and pharmacodynamic profiles.[3][8]

Experimental Protocol: Incorporation via Fmoc Solid-Phase Peptide Synthesis (SPPS)

The following protocol details the manual incorporation of Fmoc-3-trifluoromethyl-L-homophenylalanine into a growing peptide chain on a solid support. It is a self-validating system designed for high-yield, high-purity synthesis. This protocol assumes a 0.1 mmol synthesis scale.

Core Principle: Fmoc-SPPS is an iterative process involving the sequential addition of N-α-Fmoc-protected amino acids to a peptide chain anchored to a solid resin support.[9][10][11] The Fmoc group is removed with a mild base (piperidine), and the next amino acid is coupled using an activating agent. This cycle is repeated until the desired sequence is assembled.[11]

Materials and Reagents

-

Resin: Rink Amide resin (for C-terminal amide) or 2-Chlorotrityl chloride resin (for C-terminal acid).[12]

-

Solvents: N,N-Dimethylformamide (DMF, peptide synthesis grade), Dichloromethane (DCM).

-

Deprotection: 20% (v/v) Piperidine in DMF.

-

Amino Acid: Fmoc-3-trifluoromethyl-L-homophenylalanine.

-

Coupling Reagents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HBTU.

-

Base: N,N-Diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM).

-

Washing Solvents: DMF, DCM, Isopropanol (IPA).

-

Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% deionized water.[9]

-

Precipitation: Cold diethyl ether.

Visualized Workflow

Sources

- 1. mdpi.com [mdpi.com]

- 2. acs.org [acs.org]

- 3. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Peptide modification by incorporation ofα-trifluoromethyl substituted amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Stabilization of β-peptide helices by direct attachment of trifluoromethyl groups to peptide backbones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. chemimpex.com [chemimpex.com]

- 8. Fluorine-containing macrocyclic peptides and peptidomimetics - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D5QO00219B [pubs.rsc.org]

- 9. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]

- 10. Fmoc Solid-Phase Peptide Synthesis | Springer Nature Experiments [experiments.springernature.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. chem.uci.edu [chem.uci.edu]

Methodological & Application

Advanced Analytical Methodologies for Peptides Incorporating Fmoc-3-trifluoromethyl-L-homophenylalanine

Executive Summary

The incorporation of Fmoc-3-trifluoromethyl-L-homophenylalanine (Fmoc-3-CF3-HoPhe) into peptide sequences represents a strategic design choice for enhancing metabolic stability, increasing lipophilicity, and introducing a sensitive probe for

This guide details the analytical protocols required to characterize peptides containing this residue. It addresses specific challenges arising from the moiety's significant hydrophobicity and provides a validated framework for utilizing the

Part 1: Physicochemical Profiling & Sample Preparation[2]

Hydrophobicity and Solubility Challenges

The 3-trifluoromethyl-L-homophenylalanine residue is significantly more hydrophobic than native phenylalanine due to two factors:

-

The Homologation: The additional methylene group (

) in the side chain increases the LogP. -

The Fluorination: The

group is highly lipophilic.

Impact: Peptides containing this residue often precipitate in standard aqueous buffers (PBS, TBS) at high concentrations (>1 mM). Proper solubilization is the prerequisite for all subsequent analysis.

Protocol: Step-Wise Solubilization for Analytical Assays

Objective: Dissolve hydrophobic fluorinated peptides without inducing aggregation or precipitation.

Materials:

-

Dimethyl Sulfoxide (DMSO), anhydrous, HPLC grade.

-

Acetonitrile (ACN), HPLC grade.

-

Sonication bath.[1]

Procedure:

-

Primary Solubilization: Dissolve the lyophilized peptide powder in 100% DMSO to a concentration of 5–10 mM. The peptide should dissolve instantly due to the disruption of secondary structures.

-

Note: Avoid using DMF if the sample will be used for biological assays, as DMSO is better tolerated by cells/enzymes in trace amounts.

-

-

Secondary Dilution: Dilute the DMSO stock with ACN to reach a 50:50 DMSO:ACN ratio. Vortex for 30 seconds.[1]

-

Final Aqueous Dilution: Slowly add the buffer (or water with 0.1% TFA) to the organic mix while vortexing.

-

Target: Final organic content <5% for bioassays; <50% for HPLC injection.[1]

-

-

Verification: Centrifuge at 10,000 x g for 5 minutes. If a pellet forms, the peptide has aggregated. Re-start and increase the initial DMSO ratio.

Part 2: Chromatographic Strategies (HPLC/UPLC)

Retention Behavior

The

Protocol: High-Resolution Separation

System: UPLC or HPLC with DAD detection (214 nm / 280 nm). Stationary Phase Selection:

-

Primary: C18 End-capped (e.g., Waters BEH C18 or Phenomenex Kinetex).[1] Robust for hydrophobic peptides.[1]

-

Alternative: Fluoro-phase (e.g., FluoroFlash).[1] Why? These columns specifically interact with fluorine atoms, offering orthogonal selectivity if the C18 separation is insufficient.

Mobile Phase:

-

Solvent A: 0.1% Trifluoroacetic acid (TFA) in Water.[1][2][3][4]

-

Solvent B: 0.1% TFA in Acetonitrile.[1]

-

Note: For MS applications, substitute TFA with 0.1% Formic Acid (FA), though peak shape may broaden slightly.

-

Gradient Strategy (Example for a 15-mer peptide):

| Time (min) | % Solvent B | Flow Rate (mL/min) | Description |

| 0.0 | 5 | 0.5 | Equilibrium |

| 1.0 | 5 | 0.5 | Sample Loading |

| 20.0 | 65 | 0.5 | Shallow Gradient (3% B/min) |

| 21.0 | 95 | 0.5 | Wash |

| 23.0 | 95 | 0.5 | Hold Wash |

| 23.1 | 5 | 0.5 | Re-equilibration |

Data Interpretation:

-

Peak Broadening: If the main peak is broad, it indicates aggregation on the column. Increase the column temperature to 45°C or 50°C to improve mass transfer and reduce secondary interactions.

Part 3: Mass Spectrometry Characterization

Fragmentation Patterns

The 3-trifluoromethyl-L-homophenylalanine residue provides a distinct mass signature.

-

Monoisotopic Mass Addition: The residue adds a specific mass compared to Phenylalanine.

-

Phe residue: ~147.07 Da.[1]

-

3-CF3-HoPhe residue: ~229.07 Da (Calculation: Phe +

(+14) +

-

-

Stability: The aromatic

bond is generally stable under standard CID (Collision-Induced Dissociation) conditions.[1] You will observe the intact residue in -

High-Energy Loss: Under high-energy fragmentation, a neutral loss of HF (20 Da) or the

radical (69 Da) may be observed, but this is rare in standard peptide sequencing.

Protocol: LC-MS Verification[1]

-

Ionization: ESI+ (Electrospray Ionization, Positive mode).

-

Charge State: Expect lower charge states (

) to be dominant due to the hydrophobicity shielding protonation sites. -

Criteria:

-

Match the theoretical monoisotopic mass within 5 ppm.

-

Verify the sequence coverage, ensuring the mass shift is localized to the specific HoPhe position and not a modification elsewhere.

-

Part 4: NMR Spectroscopy – The "Gold Standard"

This is the most powerful technique for this specific peptide class. The

Why NMR?

-

Zero Background: Biological matrices (serum, lysates) have no endogenous fluorine signals.

-

Sensitivity:

is 83% as sensitive as -

Chemical Shift Sensitivity: The chemical shift (

) of the

Protocol: Binding/Conformational Assay

Instrument: 400 MHz (or higher) NMR with a fluorine-capable probe (e.g., BBFO or TCI-F).

Reference Standard: Trifluoroacetic acid (external capillary,

Experimental Setup:

-

Sample: Dissolve peptide to 50–200

M in buffer containing 10% -

Acquisition Parameters:

Data Analysis:

-

Chemical Shift: Expect a singlet (or multiplet if not decoupled) in the range of -60 to -65 ppm (relative to

).[1] -

Binding Event: Upon adding a binding partner (protein/receptor):[1]

-

Shift:

ppm indicates a change in environment (binding).[1] -

Broadening: Line broadening indicates a change in correlation time (tumbling rate), confirming the peptide is bound to a large macromolecule.

-

Part 5: Synthesis Quality Control (Racemization)[1]

The Racemization Risk

Homophenylalanine derivatives are less prone to oxazolone-mediated racemization than phenylglycine, but the steric bulk of the

Protocol: Chiral Purity Check

To ensure the peptide contains only the L-isomer :

-

Hydrolysis: Hydrolyze a small aliquot of the peptide (6N HCl, 110°C, 24h).

-

Note: The

group is stable to standard acid hydrolysis.[1]

-

-

Derivatization: Derivatize with Marfey’s Reagent (FDAA).

-

Analysis: Analyze by C18 HPLC. The L-DAA (L-amino acid + Marfey) and D-DAA diastereomers will separate.[1]

-

Acceptance Criteria: D-isomer content < 1.0%.

Part 6: Visualized Workflows

Analytical Workflow Diagram

Caption: Integrated analytical workflow ensuring chemical integrity before functional application.

NMR Binding Logic

Caption: Logic flow for interpreting 19F NMR binding data using the trifluoromethyl probe.

References

-

Separation of Fluorinated Amino Acids and Oligopeptides from their Non-fluorinated Counterparts using High-performance Liquid Chromatography . National Institutes of Health (NIH). Available at: [Link]

-

Trifluoromethyl-Substituted

-Amino Acids as Solid-State -

(R)-

-Trifluoromethylalanine as a -

A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC . HPLC.eu.[1] Available at: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Advanced Strategies for Synthesizing Aggregation-Prone Peptides

Welcome to the Technical Support Center for advanced solid-phase peptide synthesis (SPPS). This guide is designed for researchers, chemists, and drug development professionals who encounter challenges with "difficult sequences"—peptides prone to on-resin aggregation, leading to poor synthesis outcomes. Here, we provide in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions, focusing on the use of modified amino acids and strategic adjustments to overcome these hurdles.

Introduction: The Challenge of On-Resin Aggregation

During Fmoc-SPPS, the growing peptide chain, while anchored to a solid support, can self-associate through intermolecular hydrogen bonds. This process often leads to the formation of stable secondary structures, most notably β-sheets, which render the N-terminus of the peptide inaccessible to reagents.[1] This phenomenon, known as on-resin aggregation, is a primary cause of synthesis failure, resulting in incomplete deprotection and coupling steps, truncated sequences, and ultimately, low purity and yield of the final product.[1][2] Identifying and mitigating aggregation is therefore critical for the successful synthesis of complex or hydrophobic peptides, such as amyloidogenic sequences.[3][4]

Frequently Asked Questions (FAQs)

Q1: What are the common signs of on-resin peptide aggregation during synthesis?

A1: Several indicators may suggest that your peptide is aggregating on the resin. During manual synthesis, you might observe the resin beads clumping together or failing to swell properly, appearing shrunken.[2] In automated synthesizers, you may see a flattening or broadening of the UV absorbance profile during the Fmoc-deprotection step, indicating slower, incomplete removal of the protecting group.[5] Furthermore, qualitative tests like the Kaiser test may yield ambiguous or false-negative results because the aggregated chains physically block the ninhydrin reagent from reaching the free amines.[6] A definitive sign is the appearance of multiple deletion sequences in the mass spectrum of the crude product.

Q2: Which peptide sequences are most likely to be "difficult" and prone to aggregation?

A2: While aggregation is sequence-dependent and notoriously difficult to predict, certain characteristics increase the risk.[2] Peptides rich in hydrophobic residues (e.g., Val, Ile, Leu, Phe, Trp), particularly those with repeating motifs, are highly susceptible. Sequences that have a natural tendency to form β-sheets, such as fragments of the amyloid-beta peptide, are classic examples of difficult sequences.[3][7] Aggregation typically becomes a significant issue for peptides between 5 and 20 residues in length.[2]

Q3: What is the proposed mechanism for using sterically demanding amino acids like Fmoc-3-trifluoromethyl-L-homophenylalanine to overcome aggregation?

A3: While specific literature on Fmoc-3-trifluoromethyl-L-homophenylalanine as a primary anti-aggregation tool is limited, the theoretical principle is grounded in steric disruption. The bulky side chain of the homophenylalanine, further enlarged by the trifluoromethyl group, is hypothesized to act as a "steric shield." When incorporated at a strategic position within a difficult sequence, its side chain can physically prevent adjacent peptide backbones from aligning closely. This disruption of the regular hydrogen-bonding pattern required for β-sheet formation can maintain the peptide chains in a more solvated and reagent-accessible state. The trifluoromethyl group also significantly increases local hydrophobicity, which could further influence peptide conformation.[8][9]

Q4: Can I use standard coupling reagents for bulky, non-canonical amino acids?

A4: Yes, but optimization is often necessary. Sterically hindered amino acids can exhibit slower coupling kinetics. Therefore, it is advisable to use high-potency coupling reagents such as HATU or HBTU in combination with a non-nucleophilic base like DIPEA.[10][11] Extending the coupling time or performing a "double coupling" (repeating the coupling step with fresh reagents) is also a common and effective strategy to ensure the reaction goes to completion.[6] Monitoring with a Kaiser test after the first coupling is crucial to determine if a second is needed.

Q5: Besides using modified amino acids, what other general strategies can I employ to combat aggregation?

A5: Several orthogonal strategies can be effective:

-

Solvent Choice: Switching from DMF to more polar, hydrogen-bond-disrupting solvents like N-methylpyrrolidone (NMP) or adding chaotropic agents like DMSO (up to 25%) can improve solvation.[2][12]

-

Elevated Temperature: Performing coupling and/or deprotection steps at higher temperatures (e.g., 45-86°C), either with conventional heating or using a microwave synthesizer, can provide the energy to break up secondary structures.[2][4] However, this carries a risk of increased side reactions like racemization, especially for sensitive residues like Cys and His.[13][14]

-

Low-Loading Resins: Using a resin with a lower substitution level increases the distance between peptide chains, physically reducing the likelihood of intermolecular aggregation.

Troubleshooting Guide: Common Issues & Solutions

| Problem | Probable Cause(s) | Recommended Solutions & Explanations |

| Incomplete Fmoc-Deprotection (Indicated by a negative or weak Kaiser test post-deprotection, or presence of Fmoc-adducts in MS) | 1. On-Resin Aggregation: The growing peptide chains have collapsed, physically blocking piperidine from accessing the N-terminal Fmoc group.[1] 2. Insufficient Reaction Time/Reagent: Standard deprotection times may be too short for sterically hindered N-termini or aggregated sequences. | 1. Use a Stronger Base System: Switch from 20% piperidine/DMF to a solution containing 2% DBU in DMF. DBU is a more potent, non-nucleophilic base that can often deprotect even hindered amines more effectively.[1][11] 2. Increase Temperature: Perform the deprotection step at 45°C for 5-10 minutes to help disrupt secondary structures.[11] 3. Extend Reaction Time: Increase the duration of the second piperidine treatment from 10 minutes to 20-30 minutes. |

| Incomplete Coupling (Indicated by a positive Kaiser test post-coupling, leading to deletion sequences) | 1. On-Resin Aggregation: The N-terminus is exposed but is sterically shielded by aggregated neighboring chains, preventing the activated amino acid from reaching it.[2] 2. Steric Hindrance: The incoming amino acid or the N-terminal residue on the resin is particularly bulky (e.g., Val, Ile, or a non-canonical amino acid). 3. Inefficient Activation: The coupling reagent is not potent enough for the specific residues involved. | 1. Double Couple: After the initial coupling and a positive Kaiser test, repeat the coupling step with a fresh solution of activated amino acid.[6] 2. Switch to a More Potent Activator: If using DIC/HOBt, switch to a uronium/aminium-based reagent like HATU or HBTU, which are generally more effective for hindered couplings.[10][11] 3. Incorporate a "Structure-Breaker": Resynthesize the peptide, strategically replacing one amino acid in the aggregating region with a backbone-protected derivative (e.g., Fmoc-Ala(Dmb)-Gly-OH) or a pseudoproline dipeptide to introduce a "kink" that disrupts β-sheet formation.[15] |

| Low Crude Purity with Multiple Deletion Products | 1. Severe, Progressive Aggregation: Aggregation began at a specific point in the sequence and worsened with each subsequent cycle, leading to compounding failures in both deprotection and coupling.[7] 2. Aspartimide Formation: If the sequence contains an Asp residue, repeated exposure to piperidine can cause it to form a cyclic imide, which can then be attacked by piperidine, leading to side products.[2][13] | 1. Proactive Strategy for Resynthesis: Identify the problematic region. Incorporate an aggregation-disrupting element (see above) before the aggregation-prone sequence begins. 2. Mitigate Aspartimide Formation: When coupling a residue to an Asp, use Fmoc-Asp(OMpe)-OH instead of the standard Fmoc-Asp(OtBu)-OH. Alternatively, add 0.1 M HOBt to the piperidine deprotection solution to suppress cyclization.[2][11] |

| Poor Resin Swelling & Clumping | 1. Hydrophobic Collapse: The peptide sequence is highly hydrophobic, causing it to favor self-association over interaction with the solvent (e.g., DMF).[1] 2. Incompatible Resin/Solvent: The chosen resin (e.g., Polystyrene) does not swell well in the synthesis solvent. | 1. Change Solvent System: Add 15-25% DMSO to your DMF to improve solvation of the peptide-resin complex.[2] 2. Switch Resin Type: For the resynthesis, choose a resin with better swelling properties, such as a PEG-based resin (e.g., TentaGel) or ChemMatrix®, which are designed to minimize aggregation. |

Visualizing the Problem and a Proposed Solution

The Mechanism of On-Resin Aggregation

Caption: Workflow illustrating how a growing peptide chain can divert from the productive synthesis cycle to an aggregation pathway.

Disrupting Aggregation with a Sterically Hindered Amino Acid

Caption: Conceptual diagram showing how a bulky side chain can physically disrupt the hydrogen bonding that leads to β-sheet formation.

Experimental Protocols

Protocol 1: Standard HATU Coupling for a Non-Canonical Amino Acid

This protocol is recommended for incorporating sterically hindered amino acids like Fmoc-3-trifluoromethyl-L-homophenylalanine.

-

Resin Preparation: After successful Fmoc-deprotection of the N-terminal amine (confirmed by a positive Kaiser test), wash the peptide-resin thoroughly with DMF (5 x 1 min).

-

Activation Solution: In a separate vessel, dissolve the Fmoc-amino acid (3.0 eq. relative to resin loading) and HATU (2.9 eq.) in DMF.

-

Base Addition: Add DIPEA (6.0 eq.) to the activation solution and vortex briefly. The solution may change color.

-

Coupling: Immediately add the activation solution to the reaction vessel containing the peptide-resin.

-

Reaction: Agitate the mixture at room temperature for 1-2 hours. For particularly difficult couplings, the time can be extended to 4 hours or the temperature can be increased to 40°C.

-

Monitoring: Take a small sample of resin beads, wash them thoroughly with DMF and DCM, and perform a Kaiser test.[10]

-

Post-Coupling Wash: If the Kaiser test is negative (yellow beads), the coupling is complete. Wash the resin with DMF (5 x 1 min) to remove excess reagents before proceeding to the next deprotection step. If the test is positive (blue beads), proceed to a double coupling (repeat steps 2-6).

Protocol 2: Test Cleavage from Resin to Assess Synthesis Quality

This small-scale cleavage is essential for diagnosing on-resin problems without consuming all of your material.

-

Sample Preparation: After the final synthesis cycle (and final Fmoc deprotection), wash the peptide-resin with DCM (3 x 1 min) and dry a small sample (approx. 10-20 mg) under vacuum for 30 minutes.

-

Cleavage Cocktail: Prepare a cleavage cocktail appropriate for your peptide's side-chain protecting groups. A common general-purpose cocktail is "Reagent K": TFA/water/phenol/thioanisole/EDT (82.5:5:5:5:2.5). For peptides without sensitive residues like Cys, Met, or Trp, a simpler cocktail of TFA/TIS/water (95:2.5:2.5) is often sufficient.

-

Cleavage Reaction: In a microcentrifuge tube, add the cleavage cocktail (approx. 200 µL) to the dried resin sample. Allow the reaction to proceed at room temperature for 2-3 hours with occasional vortexing.

-

Peptide Precipitation: Filter the cleavage mixture away from the resin beads into a new tube containing cold diethyl ether (approx. 1.5 mL). A white precipitate should form.

-

Isolation: Centrifuge the tube to pellet the crude peptide. Carefully decant the ether, wash the pellet once more with cold ether, and allow the residual ether to evaporate.

-

Analysis: Dissolve the crude peptide in a suitable solvent (e.g., 50% Acetonitrile/water with 0.1% TFA) and analyze by LC-MS to determine the mass of the main product and identify any deletion or truncated sequences.

References

- BenchChem. (2025). Application Notes and Protocols for Fmoc-Phe(3-Cl)-OH Coupling in Peptide Synthesis. BenchChem Technical Support.

- Coin, I., et al. (2013). Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science, 19(8), 431-454.

- AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC Technical Library.

- Kumar, K. S., et al. (2016). Synthesis of biologically important neutral amylo-β peptide by using improved Fmoc solid... Journal of the Iranian Chemical Society, 13, 1699-1707.

- BenchChem. (2025). A Comparative Analysis of Aggregation-Disrupting Reagents in Solid-Phase Peptide Synthesis (SPPS). BenchChem Technical Support.

- Teh, A. H., et al. (2019). Three Decades of Amyloid Beta Synthesis: Challenges and Advances. Frontiers in Chemistry, 7, 472.

- Milton, S. C. F., et al. (1997). Synthesis of Alzheimer's (1–42) Aβ-amyloid peptide with preformed Fmoc-aminoacyl fluorides. Techniques in Protein Chemistry VIII, 23-32.

- Albericio, F., et al. (2022). Solubility of Fmoc protected amino acids used in Project C.

- ChemPep Inc. (n.d.). Fmoc Solid Phase Peptide Synthesis. ChemPep Technical Resources.

- Bacsa, B., et al. (2010). Microwave-assisted Fmoc/tBu SPPS of Aβ1−42. As cited in Teh, A. H., et al. (2019).

- Chem-Impex International, Inc. (n.d.). Fmoc-3-trifluoromethyl-L-β-homophenylalanine.

- Nowick, J. S., et al. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine.

- Sigma-Aldrich. (n.d.). Protocols for the Fmoc SPPS of Cysteine-Containing Peptides. MilliporeSigma Technical Protocols.

- BenchChem. (2025). Potential side reactions of the azide group in Fmoc SPPS. BenchChem Technical Support.

- Wade, J. D., et al. (2000). Base-induced side reactions in Fmoc-solid phase peptide synthesis: Minimization by use of piperazine as Nα-deprotection reagent. Letters in Peptide Science, 7, 13-19.

- Open Access Pub. (2024). Peptide Synthesis in Aqueous Solution With a Reusable Solid Phase.

- MilliporeSigma. (n.d.). Overcoming Aggregation in Solid-phase Peptide Synthesis. MilliporeSigma Technical Resources.

- BOC Sciences. (n.d.).

- AltaBioscience. (2024). Fmoc Amino Acids for SPPS.

- Ly, S. K., et al. (2012). Effect of Steric Constraint at the γ-Backbone Position on the Conformations and Hybridization Properties of PNAs. PLoS ONE, 7(9), e45326.

- AAPPTEC. (n.d.). Solvents for Solid Phase Peptide Synthesis. AAPPTEC Technical Library.

- Di Meo, F., et al. (2023). Unveiling the phenylalanine coaggregation mechanism for a deep understanding of phenylketonuria disease. Scientific Reports, 13, 18635.

- Takahashi, K., et al. (2021). Evaluation of Amyloid Polypeptide Aggregation Inhibition and Disaggregation Activity of A-Type Procyanidins. Molecules, 26(21), 6619.

- Tlili, C., et al. (2023). Trifluoromethylthiolation of Tryptophan and Tyrosine Derivatives: A Tool for Enhancing the Local Hydrophobicity of Peptides. Molecules, 28(18), 6502.

- Macedo, B., et al. (2017). High-Throughput Screening Methodology to Identify Alpha-Synuclein Aggregation Inhibitors. International Journal of Molecular Sciences, 18(3), 578.

- Wang, W., et al. (2014). Factors affecting the physical stability (aggregation) of peptide therapeutics. International Journal of Pharmaceutics, 471(1-2), 1-17.

- Lee, S., et al. (2021). Biflavonoid-Induced Disruption of Hydrogen Bonds Leads to Amyloid-β Disaggregation. International Journal of Molecular Sciences, 22(6), 2877.

- Pereira, C., et al. (2023). Comparing In vitro Protein Aggregation Modelling Using Strategies Relevant to Neuropathologies. International Journal of Molecular Sciences, 24(6), 5283.

- Whiten, D. R., et al. (2023).

- Macedo, S., et al. (2023).

- Iwashita, K., et al. (2019). Self-assembly and hydrogel formation ability of Fmoc-dipeptides comprising α-methyl-L-phenylalanine. Polymer Journal, 52, 225-231.

- Lee, C. F., et al. (2016).

- Warnke, S., et al. (2017). The impact of side-chain fluorination on proton-bound phenylalanine dimers: a cryogenic infrared spectroscopic study. Physical Chemistry Chemical Physics, 19(8), 5899-5910.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. peptide.com [peptide.com]

- 3. Frontiers | Three Decades of Amyloid Beta Synthesis: Challenges and Advances [frontiersin.org]

- 4. Three Decades of Amyloid Beta Synthesis: Challenges and Advances - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Discovery of Potent Inhibitors of α-Synuclein Aggregation Using Structure-Based Iterative Learning | bioRxiv [biorxiv.org]

- 6. mdpi.com [mdpi.com]

- 7. Synthesis of biologically important neutral amylo-β peptide by using improved Fmoc solid-phase peptide synthetic strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 8. chemimpex.com [chemimpex.com]

- 9. Trifluoromethylthiolation of Tryptophan and Tyrosine Derivatives: A Tool for Enhancing the Local Hydrophobicity of Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. chempep.com [chempep.com]

- 12. peptide.com [peptide.com]

- 13. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Protocols for the Fmoc SPPS of Cysteine-Containing Peptides [sigmaaldrich.com]

- 15. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]

managing steric hindrance from the trifluoromethyl group in peptide synthesis

Technical Support Center: Managing Trifluoromethyl ( ) Groups in Peptide Synthesis

Introduction: The Dual Challenge of the Group

Integrating trifluoromethyl (

-

Extreme Steric Hindrance: The van der Waals radius of a

group is roughly equivalent to an isopropyl group or a phenyl ring, but it is rigidly tetrahedral. This creates a massive steric barrier during the coupling of the -

Electronic Deactivation: The strong electron-withdrawing nature (

effect) of the fluorine atoms significantly reduces the nucleophilicity of the

This guide provides field-proven protocols to overcome these barriers, moving beyond standard Fmoc chemistries to advanced activation strategies.

Visual Troubleshooting Workflow

Use this decision tree to diagnose specific coupling failures associated with

Figure 1: Decision tree for troubleshooting coupling failures involving trifluoromethylated amino acids.

Module 1: Coupling OF the -Amino Acid

The Challenge: The incoming Fmoc-

Q: My standard HBTU/DIC coupling failed. What is the next step?

A: Standard carbodiimides (DIC) and aminium salts (HBTU) rarely suffice for

Recommendation:

-

Reagent: Switch to HATU (creates OAt ester) or COMU (creates Oxyma ester). These leaving groups are less bulky and more reactive than OBt.

-

Conditions: Perform a Double Coupling (2 x 1 hour).

-

Temperature: Heat is mandatory. React at 50°C–60°C (microwave or conventional heating). Note: Monitor for racemization of Cys/His if present elsewhere in the sequence.

Q: Even HATU failed. Is there a more potent method?

A: Yes. For extremely hindered systems (e.g.,

Protocol: Acyl Fluoride Activation (via TFFH)

Use this when uronium reagents (HATU) result in incomplete coupling.

-

Reagents:

-

Fmoc-

-AA-OH (3.0 eq) -

TFFH (Tetramethylfluoroformamidinium hexafluorophosphate) (3.0 eq)

-

DIPEA (6.0 eq)

-

Solvent: Dry DCM or DMF

-

-

Activation: Dissolve the amino acid and TFFH in the solvent. Add DIPEA. Allow to activate for only 2–3 minutes (long activation can lead to side reactions).

-

Coupling: Add the mixture to the resin.

-

Time: Shake for 2 hours at room temperature (or 1 hour at 50°C).

-

Validation: Perform a chloranil test (for secondary amines) or Kaiser test (for primary amines) to verify completion.

Reagent Selection Matrix

| Reagent Class | Examples | Effectiveness for | Mechanism Note |

| Standard | HBTU, DIC/HOBt | Low | Steric bulk of OBt ester prevents attack. |

| High-Efficiency | HATU , PyAOP | High | HOAt provides anchimeric assistance (neighboring group effect). |

| Oxyma-Based | COMU , Oxyma/DIC | High | Safer alternative to HATU; excellent for microwave synthesis.[2] |

| Acyl Halide | TFFH (Fluoride), BTC (Chloride) | Critical | Smallest electrophile; best for "impossible" couplings. |

Module 2: Coupling TO the -Amino Acid

The Challenge: Once the

Q: I cannot couple the next amino acid to the N-terminus of the residue. Why?

A: You are fighting electronic deactivation. The

Q: What is the "Golden Rule" for this situation?

A: Avoid on-resin coupling to

Why? Synthesizing the bond between the Normal-AA and the

Protocol: The Dipeptide Strategy

-

Synthesis: In solution, react Fmoc-AA(Normal)-Cl (acid chloride) with H-

-AA-OMe (protected C-terminus). -

Purification: Isolate the Fmoc-AA-AA(

)-OMe dipeptide. -

Hydrolysis: Saponify the methyl ester to get the free acid: Fmoc-AA-AA(

)-OH. -

SPPS: Couple this entire dipeptide block to the resin using standard HATU conditions.

-

Result: You bypass the difficult on-resin coupling entirely.

Q: I must couple on-resin. How do I force it?

A: If a dipeptide block is unavailable, you must use Bis(trichloromethyl)carbonate (BTC) to generate an acid chloride in situ, or use TFFH again.

-

Critical Adjustment: Do NOT use weak bases like Collidine. You need a base strong enough to deprotonate the deactivated amine but not so strong it causes racemization. DIPEA is standard.

-

Warning: For

-Tfm-Proline or Pseudoprolines, use acid chlorides without base to prevent rapid decomposition.

Module 3: Solubility & Aggregation

Q: My peptide precipitated after adding the residue.

A: Trifluoromethyl groups are highly lipophilic (hydrophobic). A sequence with multiple

Solvent System Recommendations

| Solvent System | Application | Rationale |

| DMF (Standard) | General SPPS | Often insufficient for poly-fluorinated peptides. |

| NMP | Aggregation Prone | Better swelling of polystyrene resins; disrupts mild aggregation. |

| "Magic Mixture" | Severe Aggregation | DCM/DMF/NMP (1:1:1) + 1% Triton X-100 or Ethylene Carbonate. |

| Chaotropic Salts | H-bond Disruption | 0.1 M LiCl or KSCN in DMF. Disrupts |

| HFIP/DCM | Cleavage/Analysis | Hexafluoroisopropanol (HFIP) is excellent for dissolving fluorinated peptides for analysis, though rarely used for coupling. |

References

-

Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem Technical Guides. Link

-

BenchChem. (2025).[1][3][4] Technical Support Center: Optimizing Coupling Reactions for Sterically Hindered Amino Acids. BenchChem Support.[3] Link

-

Merck (Novabiochem). Coupling Reagents: The Novabiochem Guide. Merck Millipore. Link

-

Pytkowicz, J., et al. (2024).[2] Synthesis of Fmoc-AA-(R)-α-Tfm-Ala-OH dipeptides. ResearchGate. Link

-

Sigma-Aldrich. Peptide Coupling Reagents Guide. Sigma-Aldrich Technical Library. Link

-

University of California, Irvine. (2023). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory. UCI Department of Chemistry. Link

impact of trifluoromethyl group on peptide secondary structure

Technical Support Center: Trifluoromethylation in Peptide Engineering

Topic: Impact of Trifluoromethyl (

Executive Summary: The "Fluorine Effect" in Peptidomimetics

Welcome to the technical guide for fluorinated peptide engineering. You are likely here because your peptide is not behaving as predicted. The incorporation of a trifluoromethyl (

The

-

Steric Amplification:

is effectively isosteric with an isopropyl group (Valine-like) or Ethyl group, not a Methyl group. It occupies -

Electronic Deactivation: The strong electron-withdrawing effect (

) lowers the -

Fluorous Segregation: The

group is both hydrophobic and lipophobic to standard hydrocarbons, driving a unique "fluorous" aggregation that can stabilize specific cores or precipitate the peptide entirely.

Module 1: Synthesis & Handling Troubleshooting

User Report: "Coupling efficiency drops drastically at the

Diagnosis

The electron-withdrawing nature of the

Protocol: High-Efficiency Coupling for Sterically Hindered Fluoro-Amino Acids

Step-by-Step Workflow:

-

Resin Selection: Use a low-loading resin (